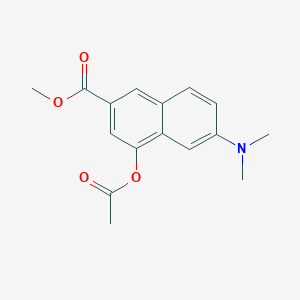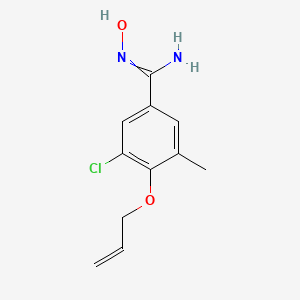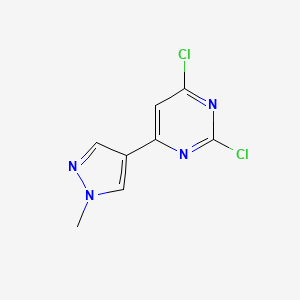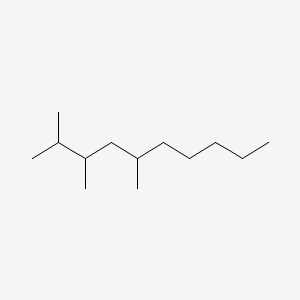![molecular formula C12H7N5O3 B13934600 2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine CAS No. 913830-16-7](/img/structure/B13934600.png)
2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine is a heterocyclic compound that features both an oxadiazole and a pyrazine ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine typically involves the cyclization of amidoximes with nitriles. One common method includes the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . Another approach is the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Reduction: The major product of the reduction of the nitrophenyl group is the corresponding aminophenyl derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives of the oxadiazole and pyrazine rings can be obtained.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine is not fully understood, but it is believed to involve interactions with various molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[5-(4-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine
- 2-[5-(3-Chlorophenyl)[1,2,4]oxadiazol-3-yl]pyrazine
- 2-[5-(3-Methylphenyl)[1,2,4]oxadiazol-3-yl]pyrazine
Uniqueness
2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine is unique due to the specific positioning of the nitrophenyl group, which can influence its electronic properties and reactivity. This positioning may enhance its biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
913830-16-7 |
|---|---|
Formule moléculaire |
C12H7N5O3 |
Poids moléculaire |
269.22 g/mol |
Nom IUPAC |
5-(3-nitrophenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H7N5O3/c18-17(19)9-3-1-2-8(6-9)12-15-11(16-20-12)10-7-13-4-5-14-10/h1-7H |
Clé InChI |
BZHIVZTUKJVHBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B13934533.png)


![3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione](/img/structure/B13934562.png)




![Tert-butyl 4-{[(1h-indazol-5-ylcarbonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13934599.png)

